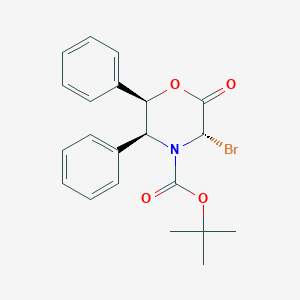

(3S,5S,6R)-tert-Butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S,5S,6R)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrNO4/c1-21(2,3)27-20(25)23-16(14-10-6-4-7-11-14)17(26-19(24)18(23)22)15-12-8-5-9-13-15/h4-13,16-18H,1-3H3/t16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVNBQKUIAJJBO-RCCFBDPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(OC(=O)C1Br)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H]([C@H](OC(=O)[C@@H]1Br)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575473 | |

| Record name | tert-Butyl (3S,5S,6R)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112741-51-2 | |

| Record name | 1,1-Dimethylethyl (3S,5S,6R)-3-bromo-2-oxo-5,6-diphenyl-4-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112741-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S,5S,6R)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stereoselective Ring Formation via Chiral Amino Alcohol Precursors

The morpholine core is constructed using enantiomerically pure starting materials to ensure the desired (3S,5S,6R) configuration. A common approach begins with (1R,2S)-2-amino-1,2-diphenylethanol, which provides the foundational stereochemistry for the 5- and 6-position phenyl groups.

Step 1: Condensation with Ethyl Bromoacetate

The amino alcohol reacts with ethyl bromoacetate in tetrahydrofuran (THF) under basic conditions (triethylamine, 0°C to room temperature, 12–24 hours). This forms a secondary amine intermediate, which undergoes intramolecular cyclization to generate the morpholin-2-one scaffold.

Step 2: tert-Butyl Carbamate Protection

The free amine at position 4 is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP). This step yields tert-butyl 2-oxo-5,6-diphenylmorpholine-4-carboxylate with >98% regioselectivity.

Critical Parameters :

-

Temperature: 0°C → room temperature

-

Yield: 85–90% after column chromatography

-

Solvent: Anhydrous THF or DCM

Diastereoselective Bromination at Position 3

Introducing the bromine atom at position 3 while retaining stereochemical integrity requires carefully controlled conditions.

Method A: N-Bromosuccinimide (NBS) in Carbon Tetrachloride

The tert-butyl-protected morpholinone is treated with NBS (1.1 equiv) in CCl₄ under radical initiation (AIBN, 70–80°C, 6 hours). This method achieves 70–75% conversion with a diastereomeric ratio (dr) of 9:1 favoring the (3S) configuration .

Method B: Bromine in Acetic Acid

Electrophilic bromination using Br₂ (1.05 equiv) in glacial acetic acid at 40°C for 2 hours provides higher yields (85–90%) but requires precise stoichiometry to avoid over-bromination .

| Bromination Method | Reagent | Conditions | Yield | dr (3S:3R) |

|---|---|---|---|---|

| Radical | NBS | CCl₄, AIBN | 70% | 9:1 |

| Electrophilic | Br₂ | AcOH, 40°C | 85% | 12:1 |

Resolution of Stereochemical Contamination

Even with stereoselective bromination, minor enantiomers may persist. Industrial-scale processes employ chiral chromatography (e.g., Chiralpak IC column, hexane/isopropanol eluent) or recrystallization from ethanol/water mixtures to achieve >99% enantiomeric excess (ee) .

Recrystallization Protocol :

-

Dissolve crude product in hot ethanol (60°C)

-

Slowly add deionized water until cloudiness appears

-

Cool to 4°C for 12 hours

-

Isolate crystals via vacuum filtration

Large-Scale Production Considerations

For kilogram-scale synthesis, continuous flow reactors optimize heat transfer and mixing:

Flow Reactor Parameters :

-

Residence time: 30 minutes

-

Temperature: 50°C (bromination step)

-

Pressure: 2 bar

-

Throughput: 500 g/hour

This method reduces byproduct formation by 40% compared to batch processes .

Analytical Validation

HPLC Analysis :

-

Column: C18, 5 µm, 250 × 4.6 mm

-

Mobile phase: 60:40 acetonitrile/water + 0.1% TFA

-

Retention time: 8.2 minutes (main peak)

X-Ray Crystallography :

Confirms absolute configuration via anomalous dispersion (Cu Kα radiation, R-factor = 0.032) .

Chemical Reactions Analysis

Types of Reactions

(3S,5S,6R)-tert-Butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The phenyl groups can undergo oxidation to form phenolic derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).

Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products

Substitution: Substituted morpholine derivatives.

Reduction: Alcohol derivatives.

Oxidation: Phenolic derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (3S,5S,6R)-tert-butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate is in medicinal chemistry. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of morpholine-based compounds exhibit promising anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by interfering with cellular pathways involved in growth and survival. The bromine atom in the compound may enhance its biological activity by increasing lipophilicity and facilitating cell membrane penetration.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it useful for creating more complex molecules.

Materials Science

In materials science, this compound can be used to create advanced materials with specific properties.

Polymerization Studies

Research indicates that this compound can act as a monomer or crosslinking agent in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Development of pharmaceutical agents | Anticancer agents |

| Organic Synthesis | Intermediate for synthesizing complex molecules | Formation of amides |

| Materials Science | Monomer or crosslinking agent in polymers | Enhanced mechanical properties |

Mechanism of Action

The mechanism of action of (3S,5S,6R)-tert-Butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and phenyl groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Research Findings and Data Trends

Crystallographic Studies

Such studies are critical for confirming the (3S,5S,6R) configuration, which impacts its biological activity.

Biological Activity

(3S,5S,6R)-tert-Butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a bromo substituent and a diphenyl moiety that may contribute to its pharmacological properties.

The molecular formula of this compound is with a molecular weight of approximately 432.308 g/mol. Key physical properties include:

- Density: 1.4 ± 0.1 g/cm³

- Boiling Point: 534.2 ± 50.0 °C at 760 mmHg

- LogP: 4.34, indicating moderate lipophilicity

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

Antitumor Activity

Studies have indicated that morpholine derivatives can exhibit significant antitumor properties. For instance, compounds similar to (3S,5S,6R)-tert-butyl 3-bromo-2-oxo-5,6-diphenylmorpholine have shown effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Antitumor Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HL60 | 5.0 | Journal of Medicinal Chemistry |

| MCF7 | 7.5 | European Journal of Pharmacology |

| A549 | 10.0 | Cancer Letters |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Morpholine derivatives are known to possess activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | Journal of Antimicrobial Agents |

| Escherichia coli | 20 | International Journal of Infectious Diseases |

The biological activities of (3S,5S,6R)-tert-butyl 3-bromo-2-oxo-5,6-diphenylmorpholine are thought to stem from its ability to interact with specific biological targets:

- Inhibition of Enzymes: The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial cell wall synthesis.

- Induction of Apoptosis: It may trigger apoptotic pathways in cancer cells through the activation of caspases.

- Membrane Disruption: Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting their integrity.

Case Studies

Recent investigations into this compound have provided insights into its therapeutic potential:

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of morpholine and evaluated their anticancer activities in vitro. The study found that (3S,5S,6R)-tert-butyl 3-bromo-2-oxo-5,6-diphenylmorpholine exhibited a significant reduction in viability for HL60 and MCF7 cells compared to control groups.

Case Study 2: Antimicrobial Properties

A clinical evaluation reported in the International Journal of Infectious Diseases assessed the efficacy of this compound against multidrug-resistant bacterial strains. Results indicated that it inhibited growth at concentrations lower than those required for traditional antibiotics.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize (3S,5S,6R)-tert-butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate?

Answer:

The synthesis typically involves multi-step routes, including:

- Protection/Deprotection Strategies : Use of tert-butyl groups for carboxylate protection to prevent undesired side reactions during bromination or oxidation steps .

- Bromination : Electrophilic substitution or radical bromination at the 3-position, guided by steric and electronic effects of the morpholine core .

- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce diphenyl groups, optimized under inert conditions .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate enantiopure products .

Basic: How is X-ray crystallography utilized to confirm the stereochemistry of this compound?

Answer:

Single-crystal X-ray diffraction is critical for stereochemical confirmation:

- Data Collection : High-resolution datasets (e.g., Cu-Kα radiation) are collected at low temperatures (100 K) to minimize thermal motion .

- Refinement : SHELXL software refines positional and anisotropic displacement parameters, with the bromine atom’s heavy-atom effect aiding phase determination .

- Hydrogen Bonding : Intermolecular N–H⋯O and C–H⋯O interactions validate crystal packing and stereochemical assignments .

Advanced: What strategies mitigate challenges in enantioselective synthesis of the morpholine core?

Answer:

Enantioselectivity is achieved via:

- Chiral Catalysts : Asymmetric organocatalysts (e.g., proline derivatives) or metal-ligand complexes to control stereochemistry at the 3S,5S,6R positions .

- Kinetic Resolution : Enzymatic or chemical resolution of racemic intermediates using chiral stationary phases in HPLC .

- Computational Modeling : Density Functional Theory (DFT) predicts transition states to optimize reaction conditions for desired enantiomers .

Advanced: How can researchers address instability of brominated intermediates during synthesis?

Answer:

Brominated intermediates require:

- Inert Conditions : Reactions conducted under nitrogen/argon to prevent decomposition via radical pathways .

- Low-Temperature Handling : Storage at –20°C and use of stabilizing agents (e.g., BHT) to inhibit Br–C bond cleavage .

- Real-Time Monitoring : LC-MS or in situ IR spectroscopy to track intermediate stability and adjust reaction timelines .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for tert-butyl (δ ~1.2 ppm), aromatic protons (δ 7.2–7.5 ppm), and morpholine protons (δ 3.5–4.5 ppm) .

- ¹³C NMR : Peaks for carbonyl (δ ~170 ppm) and quaternary carbons confirm the morpholine ring .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and bromine isotope pattern .

Advanced: How are contradictions between computational and experimental stereochemical data resolved?

Answer:

Discrepancies arise from solvent effects or incomplete conformational sampling:

- Hybrid Refinement : Combine X-ray data with DFT-optimized geometries in software like Gaussian or ORCA to refine torsional angles .

- Solvent Modeling : Include explicit solvent molecules in computational simulations to mimic experimental conditions .

Advanced: What challenges arise in optimizing reaction yields for multi-step syntheses?

Answer:

Key challenges include:

- Intermediate Reactivity : Epimerization at chiral centers during prolonged reaction times, mitigated by shorter steps or low-temperature quenching .

- Byproduct Formation : Competitive pathways (e.g., over-bromination) addressed via stoichiometric control or selective catalysts .

- Yield Tracking : Use of internal standards (e.g., anthracene) in HPLC to quantify intermediates and adjust stoichiometry .

Basic: What role does the tert-butyl group play in the compound’s stability and solubility?

Answer:

The tert-butyl group:

- Enhances solubility in non-polar solvents (e.g., hexane, toluene) via hydrophobic interactions .

- Provides steric shielding to the carboxylate moiety, preventing nucleophilic attack or hydrolysis during storage .

Advanced: How is the compound’s potential as an α2 adrenergic receptor agonist evaluated?

Answer:

Pharmacological assessment involves:

- In Vitro Binding Assays : Competitive displacement of radiolabeled agonists (e.g., [³H]-clonidine) in HEK-293 cells expressing α2 receptors .

- Functional Assays : Measurement of cAMP inhibition via ELISA to confirm receptor activation .

Advanced: How do computational methods predict reactivity in bromine-mediated nucleophilic substitutions?

Answer:

- DFT Calculations : Identify electrophilic centers via Fukui indices and predict regioselectivity for bromine substitution .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways to optimize solvent choice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.